molecular formula C9H12N2OS B566883 N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide CAS No. 1369966-94-8

N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

Cat. No. B566883
CAS RN: 1369966-94-8
M. Wt: 196.268
InChI Key: CESREUUHJVXJNZ-UHFFFAOYSA-N
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Description

“N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 2304583-91-1 . It has a molecular weight of 232.73 . The compound is a yellow to brown solid .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies . For instance, a series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .


Molecular Structure Analysis

The structure of this compound consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .


Physical And Chemical Properties Analysis

“N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide” is a yellow to brown solid . It has a molecular weight of 232.73 . The IUPAC name is N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride .

Scientific Research Applications

Antimicrobial Activity

This compound has been evaluated for its antifungal and antibacterial activities against various strains of fungi and bacteria. It shows promise as a potential antimicrobial agent due to its efficacy in inhibiting the growth of these microorganisms .

Antitubulin Agents

In the search for new antitubulin agents, derivatives of this compound have been synthesized. These agents are crucial in cancer therapy as they inhibit microtubule polymerization, which is essential for cell division. The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton has shown interesting activities in inhibiting both microtubule assembly and cell proliferation .

Chemical Synthesis

The compound serves as a core structure for synthesizing various derivatives with potential biological activities. For instance, the synthesis process involves the use of ethanol and other reagents to create new compounds with potential therapeutic applications .

Pharmaceutical Research

Due to its biological activities, this compound is of interest in pharmaceutical research for developing new drugs. Its derivatives could lead to new treatments for diseases where bacterial infections or uncontrolled cell growth are involved .

Chemical Industry Applications

The compound and its derivatives are also relevant in the chemical industry for the development of new materials or chemical processes. For example, it can be used to create compounds with specific properties required in manufacturing or other industrial applications .

Future Directions

Pyridine-based molecules, which this compound is a part of, have been consistently incorporated in a diverse range of drug candidates approved by the FDA . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Mechanism of Action

Target of Action

A related compound, prasugrel, is known to bind irreversibly toP2Y12 receptors . These receptors play a crucial role in platelet aggregation, a key process in blood clotting.

Mode of Action

This interaction reduces the aggregation of platelets, thereby inhibiting blood clotting .

Biochemical Pathways

Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may affect cell cycle regulation pathways.

Pharmacokinetics

The compound has a predicted density of1.143±0.06 g/cm3 . It is also soluble in water and ethanol , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may inhibit cell division and proliferation.

Action Environment

The compound is recommended to be stored under inert gas (nitrogen or argon) at2–8 °C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6(12)11-9-4-7-2-3-10-5-8(7)13-9/h4,10H,2-3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESREUUHJVXJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(S1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

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